molecular formula C14H14ClFN4 B12212743 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine

Cat. No.: B12212743
M. Wt: 292.74 g/mol
InChI Key: NZIWCFWIISCALD-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorophenyl group adds to its unique chemical properties, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 4-(4-fluorophenyl)piperazine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
  • 2-(Piperazin-1-yl)pyrazine
  • Pyrrolopyrazine derivatives

Uniqueness

2-Chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine is unique due to the presence of both pyrazine and piperazine moieties, along with a fluorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14ClFN4

Molecular Weight

292.74 g/mol

IUPAC Name

2-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C14H14ClFN4/c15-13-14(18-6-5-17-13)20-9-7-19(8-10-20)12-3-1-11(16)2-4-12/h1-6H,7-10H2

InChI Key

NZIWCFWIISCALD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN=C3Cl

Origin of Product

United States

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